![molecular formula C16H23FN2O2 B2391537 3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide CAS No. 1795298-02-0](/img/structure/B2391537.png)
3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide
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Description
3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide, also known as FMe-AEA, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations. In
Scientific Research Applications
Synthesis and Optimization
Research efforts have focused on the synthesis and optimization of related compounds for improved performance in various applications. For instance, novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), indicating the potential therapeutic applications of such molecules. This work highlights the importance of molecular structure modifications for enhancing biological activity and plasma stability, making these compounds promising candidates for further drug development (Breitenlechner et al., 2004).
Medical Imaging Applications
Compounds structurally related to 3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide have been explored for their applications in medical imaging, particularly in positron emission tomography (PET). For example, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, analogs of WAY100635, have shown promise as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake, slow brain clearance, and stability to defluorination (García et al., 2014).
Anticancer Agents
The development of anticancer agents is another area of research for compounds with similar structures. A series of substituted 2-phenylthiazole-4-carboxamide derivatives, which share a functional resemblance to the query compound, were synthesized and evaluated against various human cancer cell lines, demonstrating the potential of such molecules as cytotoxic agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring can lead to improved activity against certain cancer cell lines, underscoring the importance of chemical modifications for targeted anticancer activity (Aliabadi et al., 2010).
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-9-18-16(20)19-10-3-2-4-14(12-19)13-5-7-15(17)8-6-13/h5-8,14H,2-4,9-12H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZIULPZUWCYNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide |
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